

alternatives to Cyanine5.5 alkyne for NIR imaging

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A Comprehensive Guide to Near-Infrared (NIR) Alkyne Dyes for Bioimaging: Alternatives to Cyanine5.5

For researchers, scientists, and drug development professionals working in near-infrared (NIR) imaging, the selection of an appropriate fluorescent probe is critical for achieving high-quality, reproducible results. While Cyanine5.5 (Cy5.5) alkyne has been a widely used reagent for bioorthogonal labeling via click chemistry, a range of alternative NIR alkyne dyes have emerged, offering potential advantages in terms of brightness, photostability, and spectral properties. This guide provides an objective comparison of commercially available or well-documented alternatives to Cy5.5 alkyne, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal probe for your specific research needs.

Performance Comparison of NIR Alkyne Dyes

The choice of a NIR fluorophore depends on a variety of factors, including its photophysical properties, which dictate its performance in imaging experiments. The following table summarizes key quantitative data for several alternatives to Cy5.5 alkyne. It is important to note that these values can be influenced by the solvent and conjugation state of the dye.



Dye Class	Specific Dye	Excitatio n Max (nm)	Emission Max (nm)	Molar Extinctio n Coefficie nt (cm ⁻¹ M ⁻¹)	Quantum Yield (Φ)	Key Advantag es
Cyanine Dyes	iFluor 790 Alkyne	787	812	250,000	Not specified	High molar extinction coefficient, spectrally similar to ICG and IRDye® 800.[1][2]
Tide Fluor™ 8WS Alkyne	775	807	250,000	0.08 (in aqueous buffer)	pH- independe nt fluorescenc e from pH 3 to 11, good photostabili ty.[3]	
Squaraine Rotaxanes	SeTau-647	~650	~670	200,000	0.60 (in water)	Extremely high photostabili ty and quantum yield, resistant to chemical degradatio n.[4]
NIR-II Dyes	CH1055	808	1055	Not specified	Not specified	Emission in the NIR-II



window for deeper tissue penetration and higher signal-tobackgroun d ratio.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these NIR dyes. Below are representative protocols for copper-catalyzed click chemistry (CuAAC) labeling and a general workflow for in vivo NIR imaging.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol provides a general guideline for conjugating an alkyne-functionalized NIR dye to an azide-containing protein. Optimization may be required for specific proteins and dyes.

Materials:

- Alkyne-functionalized NIR dye (e.g., iFluor 790 Alkyne, Tide Fluor™ 8WS Alkyne)
- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
- Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
- · DMSO for dissolving the alkyne dye

Procedure:



- Prepare the Dye Solution: Dissolve the alkyne-functionalized NIR dye in DMSO to a stock concentration of 10 mM.
- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the alkyne dye. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 is common.
- Add Copper and Ligand: Add THPTA solution to the reaction mixture to a final concentration of 1 mM. Vortex briefly. Then, add CuSO₄ solution to a final concentration of 0.2 mM and vortex again.
- Initiate the Reaction: Add sodium ascorbate solution to a final concentration of 3 mM to initiate the click reaction. Vortex briefly.
- Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
- Purification: Purify the labeled protein from excess dye and reagents using a suitable method such as size exclusion chromatography (e.g., Sephadex G-25) or dialysis.

In Vivo NIR Imaging Protocol

This protocol outlines a general procedure for non-invasive in vivo imaging in a mouse model using a targeted NIR probe.

Materials:

- NIR probe conjugated to a targeting moiety
- Sterile, pyrogen-free saline or PBS for injection
- Anesthetic agent (e.g., isoflurane)
- In vivo imaging system equipped for NIR-I or NIR-II detection

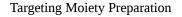
Procedure:

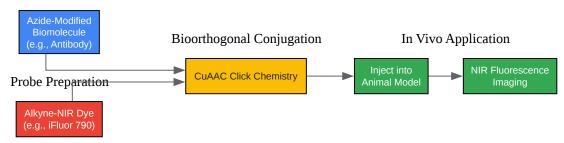


- Probe Administration: Dissolve the NIR probe in sterile saline or PBS to the desired concentration. Administer the probe to the animal via an appropriate route (e.g., intravenous injection).
- Imaging Time Course: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animal.
- Image Acquisition: Place the anesthetized animal in the in vivo imaging system. Acquire
 fluorescence images using the appropriate excitation and emission filters for the specific NIR
 probe. A brightfield image should also be acquired for anatomical reference.[7]
- Data Analysis: Overlay the fluorescence and brightfield images to localize the probe's signal.
 Quantify the fluorescence intensity in the region of interest over time to assess probe accumulation and clearance.

Visualizing Key Concepts and Workflows

To further clarify the processes involved in NIR imaging with these alternative dyes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the advantages of imaging in the NIR-I versus the NIR-II window.

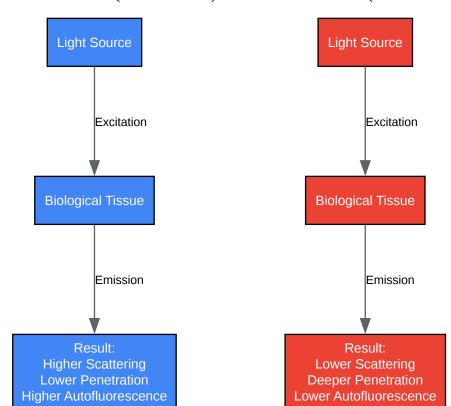




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Caption: Experimental workflow for in vivo NIR imaging.





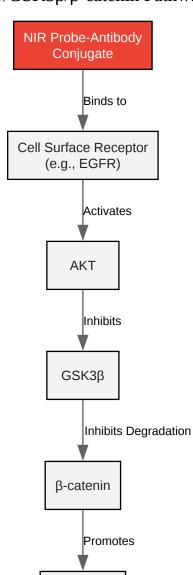
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Caption: Comparison of NIR-I and NIR-II imaging windows.[8][9][10]

Signaling Pathways

The NIR probes described in this guide are versatile tools that can be conjugated to a wide range of targeting moieties to visualize specific biological processes and signaling pathways. For instance, a NIR dye can be attached to an antibody that targets a cell surface receptor involved in a cancer signaling pathway, such as the AKT/GSK3 β / β -catenin pathway, which is implicated in melanoma.[11]





Example: $AKT/GSK3\beta/\beta$ -catenin Pathway in Melanoma

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Metastasis

Caption: Targeted imaging of a cancer signaling pathway.

By providing a comparative overview of the available alternatives to Cyanine 5.5 alkyne, this guide aims to empower researchers to make informed decisions in their selection of NIR probes, ultimately leading to more robust and insightful bioimaging studies.



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